4-[butyl(methyl)sulfamoyl]-N-[(2Z)-3-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide 4-[butyl(methyl)sulfamoyl]-N-[(2Z)-3-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Brand Name: Vulcanchem
CAS No.: 850909-77-2
VCID: VC6459718
InChI: InChI=1S/C22H27N3O4S2/c1-5-7-14-24(3)31(27,28)18-11-8-16(9-12-18)21(26)23-22-25(6-2)19-13-10-17(29-4)15-20(19)30-22/h8-13,15H,5-7,14H2,1-4H3
SMILES: CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CC
Molecular Formula: C22H27N3O4S2
Molecular Weight: 461.6

4-[butyl(methyl)sulfamoyl]-N-[(2Z)-3-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

CAS No.: 850909-77-2

VCID: VC6459718

Molecular Formula: C22H27N3O4S2

Molecular Weight: 461.6

* For research use only. Not for human or veterinary use.

4-[butyl(methyl)sulfamoyl]-N-[(2Z)-3-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide - 850909-77-2

Description

4-[butyl(methyl)sulfamoyl]-N-[(2Z)-3-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic molecule belonging to the class of sulfamoyl derivatives. It features a benzamide core modified with a butyl(methyl)sulfamoyl group and a substituted benzothiazole moiety. This compound is of interest in medicinal chemistry due to its potential therapeutic applications, particularly in pharmaceutical development.

Synthesis and Chemical Reactions

The synthesis of 4-[butyl(methyl)sulfamoyl]-N-[(2Z)-3-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multi-step organic reactions. These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.

Synthesis Steps:

  • Starting Materials: Typically involve readily available chemicals or custom synthesis services.

  • Reaction Conditions: Temperature, solvent choice, and reaction time are critical.

  • Purification Methods: Techniques like high-performance liquid chromatography (HPLC) may be used.

Potential Applications and Mechanism of Action

This compound has potential applications in pharmaceutical development, particularly in the development of therapeutic agents. The mechanism of action likely involves interaction with specific biological targets such as enzymes or receptors associated with disease pathways. Research into similar compounds suggests that sulfamoyl derivatives may exhibit antibacterial or antitumor activity by inhibiting key metabolic processes in target organisms or cells.

Potential Applications:

  • Pharmaceutical Development: Therapeutic agents for various diseases.

  • Biological Activity: Antibacterial or antitumor effects.

Comparison with Similar Compounds

Similar compounds, such as 4-[butyl(ethyl)sulfamoyl]-N-[(2Z)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide, also feature sulfamoyl and benzothiazole moieties. These compounds are classified as sulfamoylbenzamides and are significant in pharmaceutical research due to their biological activity.

Comparison Table:

CompoundMolecular WeightFunctional GroupsPotential Applications
4-[butyl(methyl)sulfamoyl]-N-[(2Z)-3-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamideApproximately 342.44 g/molSulfamoyl, benzamide, benzothiazolePharmaceutical development, antibacterial/antitumor
4-[butyl(ethyl)sulfamoyl]-N-[(2Z)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamideApproximately 356.46 g/molSulfamoyl, benzamide, benzothiazoleMedicinal chemistry, therapeutic agents
CAS No. 850909-77-2
Product Name 4-[butyl(methyl)sulfamoyl]-N-[(2Z)-3-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Molecular Formula C22H27N3O4S2
Molecular Weight 461.6
IUPAC Name 4-[butyl(methyl)sulfamoyl]-N-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)benzamide
Standard InChI InChI=1S/C22H27N3O4S2/c1-5-7-14-24(3)31(27,28)18-11-8-16(9-12-18)21(26)23-22-25(6-2)19-13-10-17(29-4)15-20(19)30-22/h8-13,15H,5-7,14H2,1-4H3
Standard InChIKey PHZSDJJWVBCALI-FCQUAONHSA-N
SMILES CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CC
Solubility not available
PubChem Compound 2152651
Last Modified Aug 18 2023

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